2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine
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Overview
Description
2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the imidazo[1,2-a]pyridine core, combined with the piperazine and chlorophenyl groups, contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions involving 2-aminopyridine and α-haloketones.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions using appropriate piperazine derivatives.
Attachment of the chlorophenyl group: This step often involves the use of 4-chlorobenzyl chloride in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.
Material Science: Due to its structural properties, it is explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness
2-Methyl-3-[4-(4-chlorophenyl)piperazinylmethyl]imidazo-[1,2-a]-pyridine is unique due to the presence of the piperazine and chlorophenyl groups, which enhance its biological activity and specificity. This makes it a valuable scaffold for drug development and other scientific research applications.
Properties
Molecular Formula |
C19H21ClN4 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21ClN4/c1-15-18(24-9-3-2-4-19(24)21-15)14-22-10-12-23(13-11-22)17-7-5-16(20)6-8-17/h2-9H,10-14H2,1H3 |
InChI Key |
KPTAMQXXLRVOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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